5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide
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Overview
Description
5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of an indole derivative with ethyl chloroformate and dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxamide: Shares the indole core but lacks the ethoxy and dimethyl groups.
5-fluoro-1H-indole-2-carboxamide: Contains a fluorine atom instead of an ethoxy group.
N-methyl-1H-indole-2-carboxamide: Similar structure but with different substituents.
Uniqueness
5-ethoxy-N,1-dimethyl-1H-indole-2-carboxamide is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and dimethylamine enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C13H16N2O2 |
---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-ethoxy-N,1-dimethylindole-2-carboxamide |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-10-5-6-11-9(7-10)8-12(15(11)3)13(16)14-2/h5-8H,4H2,1-3H3,(H,14,16) |
InChI Key |
OIRPEXAKSZFCAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC)C |
Origin of Product |
United States |
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